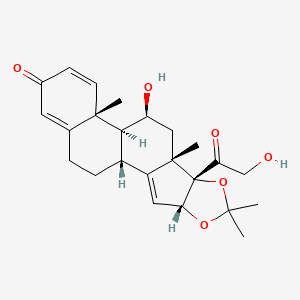
Delta14-Desonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta14-Desonide is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly used in topical dermatological applications to treat various skin disorders such as atopic dermatitis, contact dermatitis, and psoriasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Delta14-Desonide involves multiple steps, starting from a suitable steroid precursor. The key steps include hydroxylation, acetylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Delta14-Desonide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, acetylated, and cyclized derivatives of this compound, which are further processed to obtain the final active pharmaceutical ingredient .
Applications De Recherche Scientifique
Delta14-Desonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Applied in the development of topical formulations for treating skin disorders.
Industry: Utilized in the production of pharmaceutical creams, ointments, and gels.
Mécanisme D'action
Delta14-Desonide exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus and interacts with specific genetic elements on the DNA, leading to the activation or repression of various genes. This results in the modulation of inflammatory and immune responses, reducing symptoms such as redness, itching, and swelling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desonide: A non-fluorinated corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A widely used corticosteroid for treating inflammation and allergic reactions.
Betamethasone: A potent corticosteroid with a broader range of applications in dermatology.
Uniqueness
Delta14-Desonide is unique due to its specific structural modifications, which enhance its stability and efficacy in topical applications. Its distinct stereochemistry and functional groups contribute to its targeted action and reduced side effects compared to other corticosteroids .
Propriétés
Numéro CAS |
131918-67-7 |
|---|---|
Formule moléculaire |
C24H30O6 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one |
InChI |
InChI=1S/C24H30O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-10,15,17,19-20,25,27H,5-6,11-12H2,1-4H3/t15-,17-,19+,20+,22-,23-,24+/m0/s1 |
Clé InChI |
QGHZSFDXDIWTFD-UOOQFXQMSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O |
SMILES canonique |
CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)
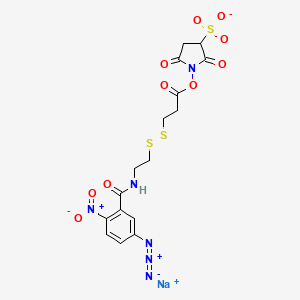
![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)
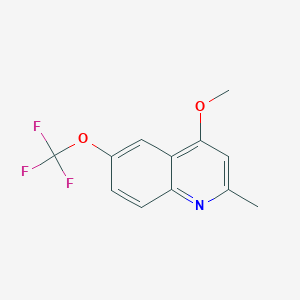


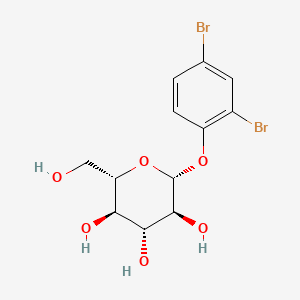
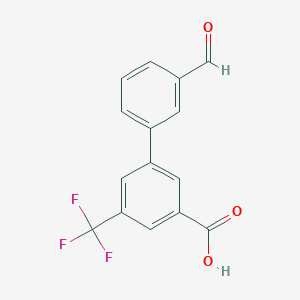
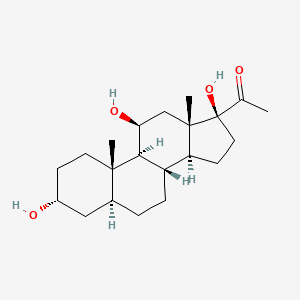
![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)
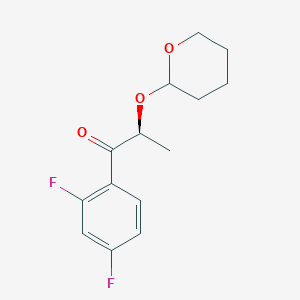
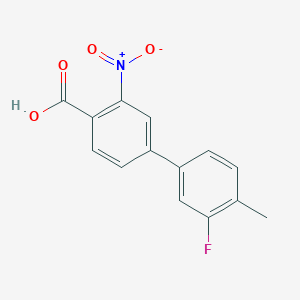
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)
